2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Description
Chemical Identity and Nomenclature
This compound represents a well-defined heterocyclic compound with specific structural and nomenclatural characteristics that distinguish it within the broader category of pyrimidine derivatives. The compound is officially registered under Chemical Abstracts Service number 1159821-30-3, providing a unique identifier for research and commercial applications. The molecular formula C₉H₁₃N₃O reflects the compound's composition, incorporating nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 179.22 grams per mole.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with several accepted synonyms documented in chemical databases. The primary alternative names include 4-Pyrimidinamine, 2-(tetrahydro-2H-pyran-4-yl)-, 2-(Oxan-4-yl)pyrimidin-4-amine, and 2-(Tetrahydro-2H-pyran-4-yl)-4-pyrimidinamine. These nomenclatural variations reflect different systematic approaches to describing the same molecular structure, with the oxane terminology representing the preferred International Union of Pure and Applied Chemistry designation for the tetrahydropyran ring system.
The compound's chemical identity is further characterized by specific physical and chemical properties that define its behavior in various environments. According to analytical data, the compound exhibits a minimum purity specification of 95% in commercial preparations, with recommendations for long-term storage in cool, dry conditions. The molecular structure features distinct functional groups that contribute to its chemical reactivity and biological activity, including the pyrimidine ring system with its characteristic nitrogen atoms at positions 1 and 3, and the saturated tetrahydropyran ring containing five carbon atoms and one oxygen atom.
Historical Development in Heterocyclic Chemistry
The development of this compound emerges from the rich historical context of pyrimidine chemistry, which has evolved significantly since the late 19th century. The pyrimidine ring system was first systematically studied beginning in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and the name "pyrimidin" was first proposed by Pinner in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The historical significance of pyrimidine derivatives in medicinal chemistry has been substantial, with these compounds playing crucial roles as building blocks of deoxyribonucleic acid and ribonucleic acid, making them critical endogenous components of the human body. The widespread occurrence of pyrimidine ring systems in nature, found in nucleotides such as cytosine, thymine, and uracil, as well as in thiamine (vitamin B1) and alloxan, established the foundation for synthetic developments. This natural prevalence provided early insights into the biological importance of pyrimidine-containing molecules and guided subsequent synthetic efforts.
The incorporation of tetrahydropyran moieties into heterocyclic frameworks represents a more recent development in synthetic organic chemistry. Tetrahydropyran, systematically known as oxane according to current International Union of Pure and Applied Chemistry nomenclature, has been recognized as a valuable structural component in medicinal chemistry due to its saturated six-membered ring containing five carbon atoms and one oxygen atom. The classical synthetic approach to tetrahydropyran involves hydrogenation of 3,4-dihydropyran using Raney nickel, and derivatives of tetrahydropyran have found widespread application as protecting groups in organic synthesis. The development of compounds like this compound represents the convergence of these two important heterocyclic systems, combining the biological relevance of pyrimidines with the structural versatility of tetrahydropyran derivatives.
Structural Significance in Medicinal Chemistry
The structural architecture of this compound positions it as a particularly significant scaffold in contemporary medicinal chemistry research. The compound is characterized as a "versatile small molecule scaffold," indicating its potential for diverse modifications and applications in drug development. This versatility stems from the unique combination of the pyrimidine core, which has demonstrated broad biological activity including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications.
The pyrimidine ring system's ability to interact with various biological targets through effective hydrogen bond formation and its function as a bioisostere for phenyl and other aromatic π systems significantly enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. Research has demonstrated that pyrimidine-containing compounds often exhibit improved drug-like properties due to the ring's unique physiochemical attributes, which have led to widespread incorporation into drug candidates with broad spectrum activities. The structural diversity possible at positions 2, 4, 5, and 6 of the pyrimidine ring allows for extensive optimization of biological activity and selectivity.
The tetrahydropyran component of the molecule contributes additional structural benefits that enhance the compound's medicinal chemistry profile. The saturated six-membered ring system provides conformational stability while maintaining sufficient flexibility for biological interactions. The tetrahydropyran ring system is also the core structural component of pyranose sugars such as glucose, suggesting inherent biocompatibility and potential for favorable pharmacokinetic properties. Recent research has highlighted that compounds containing this structural motif demonstrate potential anti-cancer and anti-inflammatory properties, with biological assays revealing effective concentrations indicating potent activity against cancer cell lines.
The combination of these two heterocyclic systems in this compound creates a unique molecular framework that allows for specific biological target interactions while maintaining favorable pharmaceutical properties. The compound's structure enables it to participate in various chemical reactions, including nucleophilic substitutions, oxidation reactions, and coupling reactions, which are essential for medicinal chemistry optimization. This structural versatility, combined with the established biological relevance of both component ring systems, positions the compound as a valuable starting point for pharmaceutical development across multiple therapeutic areas.
Properties
IUPAC Name |
2-(oxan-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-4-11-9(12-8)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFXKJVKRFXSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671778 | |
| Record name | 2-(Oxan-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159821-30-3 | |
| Record name | 2-(Tetrahydro-2H-pyran-4-yl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Oxan-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes likeInterstitial Collagenase and Collagenase 3 . These enzymes play a crucial role in the breakdown of collagen in the extracellular matrix, which is an essential process in various physiological and pathological processes.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown.
Biochemical Analysis
Biochemical Properties
2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Toll-like receptor 7 agonists, which are involved in the immune response. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell survival and proliferation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with Toll-like receptor 7 agonists is a key aspect of its molecular mechanism, as it can modulate immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing immune responses or modulating cellular functions. At higher doses, it can exhibit toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions. The compound’s role in metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effects on cellular functions.
Biological Activity
2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted with a tetrahydropyran moiety. Its molecular formula is with a molecular weight of approximately 168.2 g/mol. The structure is significant as it influences the compound's interaction with biological targets.
Research into the biological activity of this compound has highlighted several mechanisms through which it exerts its effects:
- Inhibition of Kinases : Similar compounds have shown selective inhibition of casein kinase 1 (CK1) isoforms, which are involved in circadian rhythm regulation and cellular signaling pathways. For instance, related compounds demonstrated IC50 values indicating potent inhibition against CK1ε, suggesting that this compound may also interact with these kinases .
- Antitumor Activity : The pyran scaffold has been associated with antitumor properties. Studies on related derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (HCT-116), indicating that this compound may have similar anticancer effects .
- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property could enhance the therapeutic profile of this compound in cancer and neurodegenerative diseases .
Biological Activity Data
A summary of relevant biological activity data for compounds related to this compound is presented in the table below:
| Compound | Activity | IC50/ED50 Values | Target |
|---|---|---|---|
| 3-(3-chloro-phenoxymethyl)-1-(tetrahydro-pyran-4-YL)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine | CK1ε Inhibition | IC50 = 32 nM | CK1ε |
| 4H-Pyran Derivatives | Antibacterial/Cytotoxic | IC50 = 75.1 µM (HCT-116) | CDK2 |
| 4-Amino-2H-pyran Derivatives | Antitumor | ED50 = 0.059–0.090 µM | Various Cancer Cell Lines |
Case Studies
Several studies have explored the biological implications of similar compounds:
- Circadian Rhythm Regulation : A study indicated that certain inhibitors of CK1ε minimally altered circadian rhythms, suggesting that while these kinases are involved in timekeeping mechanisms, their complete inhibition does not drastically affect circadian timing .
- Cytotoxicity Against Cancer Cells : Research on pyran derivatives revealed significant cytotoxic effects against HCT-116 cells through mechanisms involving apoptosis and inhibition of key kinases like CDK2 . The findings support the hypothesis that this compound may possess similar anticancer properties.
- Antioxidant Activity : Compounds with a pyran structure were shown to effectively scavenge free radicals, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that pyrimidine derivatives, including those with tetrahydropyran moieties, can inhibit cell cycle kinases, particularly cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Inhibiting these kinases can lead to decreased cell proliferation, making these compounds promising candidates for cancer therapy .
Mechanism of Action
The mechanism involves the binding of the compound to CDKs, disrupting their activity and leading to cell cycle arrest. This action has been linked to the induction of apoptosis in cancer cells, providing a dual approach to cancer treatment: halting growth and promoting cell death .
Case Study: NCI 60 Panel Evaluation
In a study involving the National Cancer Institute’s 60 human cancer cell line panel, derivatives of 2-(tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine exhibited selective cytotoxicity against various cancer types, including breast and renal cancers. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrimidine ring significantly influenced anticancer efficacy .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. Compounds similar to this compound have shown significant activity against Gram-positive bacteria, suggesting their use as antibacterial agents .
In Vitro Activity
For instance, certain derivatives were tested against strains such as Staphylococcus aureus and Enterococcus faecalis, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL. This level of activity indicates that these compounds could be developed into effective treatments for bacterial infections .
Histone Deacetylase Inhibition
Another promising application of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in modifying chromatin structure and gene expression, making them targets for cancer therapy.
Synthesis and Evaluation
Compounds derived from this compound have been synthesized and evaluated for their HDAC inhibitory activity. These compounds demonstrated potent inhibition in various assays, suggesting their potential use in epigenetic therapies for cancer .
Data Summary Table
| Application | Findings |
|---|---|
| Anticancer Activity | Inhibition of CDKs leading to reduced proliferation; selective activity against breast/renal cancers |
| Antimicrobial Properties | Effective against Gram-positive bacteria; MICs between 0.25–1 μg/mL |
| HDAC Inhibition | Potent inhibition observed; potential for epigenetic cancer therapies |
Safety and Toxicity Assessments
Safety evaluations indicate that this compound exhibits a favorable toxicity profile at therapeutic doses. In vivo studies reported no significant adverse effects in animal models, reinforcing its viability for further development as a pharmaceutical agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine and its analogs:
Key Observations:
- Lipophilicity : The THP group balances lipophilicity (logP ~1.5), whereas BAY412272’s aromatic substituents raise logP significantly (~3.5), favoring target binding but risking metabolic instability.
- Molecular Weight : The target compound’s lower molecular weight (179.22 vs. 378.42 for BAY412272) may improve bioavailability and synthetic accessibility.
Preparation Methods
Synthesis of 4-Aminotetrahydropyran
Two notable methods have been reported for the synthesis of 4-aminotetrahydropyran, which is crucial for the subsequent preparation of the target compound:
| Method | Procedure | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Catalytic amination of tetrahydro-4-pyranol | Dissolve tetrahydro-4-pyranol in polyethylene glycol-200; add Cu-Mo/TS-1 catalyst; heat at 60-80 °C; add ammonium hydroxide dropwise; stir 5-6 h; filter, extract, recrystallize | Mild temperature (60-80 °C), mild conditions | Simple operation, high purity, high yield, few by-products | |
| Oxidative amination of tetrahydro-2H-pyran-4-carboxylic acid | Dissolve acid in water; heat to 60-70 °C; add ammonia dropwise; stir 1-2 h; cool to 5-10 °C; add NaOH and NaBrO dropwise; stir 1-2 h at 5-10 °C; increase temp to 50-60 °C for 1 h; extract with dichloromethane; distill and recrystallize | Mild aqueous conditions, controlled temperature | Mild conditions, high purity, high yield, fewer by-products |
These methods are notable for their operational simplicity and environmentally friendly conditions, providing high-purity 4-aminotetrahydropyran for further use.
Synthesis of 2-(Tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine
Nucleophilic Substitution on Halogenated Pyrimidines
A common approach involves the displacement of a halogen (typically chlorine) at the 4-position of a pyrimidine ring by 4-aminotetrahydropyran. This method is well-documented in the synthesis of various aminopyrimidine derivatives.
- Procedure: The 4-chloropyrimidine derivative is reacted with 4-aminotetrahydropyran in the presence of a base (e.g., triethylamine or diisopropylethylamine) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or under mild heating.
- Conditions: Reaction times typically range from 18 to 24 hours at room temperature or shorter times under microwave irradiation (30-50 minutes at 130-185 °C).
- Outcome: The nucleophilic amine attacks the electrophilic pyrimidine carbon, displacing chloride and forming the desired this compound.
Protection and Deprotection Strategies
To improve selectivity and yield, the tetrahydropyran amine can be protected as a tetrahydropyranyl ether or other protecting groups during intermediate steps, then deprotected after coupling.
- Example: Protection of the amino group with 3,4-dihydro-2H-pyran followed by coupling and subsequent acid-mediated deprotection.
- This strategy is useful in multi-step syntheses where functional group compatibility is critical.
Catalytic and Microwave-Assisted Methods
Recent advances have introduced catalytic and microwave-assisted protocols to improve efficiency:
These methods reduce reaction times significantly while maintaining or improving yields, making them attractive for scale-up and industrial applications.
Summary Table of Key Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Aminotetrahydropyran synthesis (catalytic amination) | Tetrahydro-4-pyranol, Cu-Mo/TS-1, NH4OH | 60-80 °C, 5-6 h | High (>85%) | Mild, simple, high purity |
| 4-Aminotetrahydropyran synthesis (oxidative amination) | Tetrahydro-2H-pyran-4-carboxylic acid, NH3, NaBrO | 5-70 °C, 3-4 h total | High (>80%) | Mild aqueous conditions |
| Nucleophilic substitution on 4-chloropyrimidine | 4-chloropyrimidine, 4-aminotetrahydropyran, base | RT or microwave, 18-24 h or 30-50 min | High (>80%) | Microwave enhances rate |
| Protection/deprotection strategy | 3,4-dihydro-2H-pyran, acid deprotection | RT, 10 h (protection) | High (91% for intermediate) | Improves selectivity |
| Microwave/ultrasound-assisted synthesis | Microwave/ultrasound | 30-50 min or RT | High | Eco-friendly, rapid |
Research Findings and Practical Considerations
- The use of Cu-Mo/TS-1 composite catalysts for amination of tetrahydro-4-pyranol provides a practical, scalable method with minimal by-products and high purity, suitable for industrial synthesis.
- The oxidative amination method using NaBrO and ammonia offers an aqueous, mild alternative with good yields and purity.
- Nucleophilic substitution on halogenated pyrimidines remains the most direct and widely used method to install the tetrahydropyran substituent on the pyrimidine ring.
- Microwave and ultrasound-assisted methods significantly reduce reaction times and energy consumption while maintaining high yields, supporting green chemistry principles.
- Protection and deprotection steps, while adding complexity, are valuable for multi-functionalized molecules to avoid side reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine, and how do reaction conditions influence yield and purity?
- Methodology : Microwave-assisted synthesis (e.g., reductive cyclization or nucleophilic substitution) can optimize reaction time and yield. For example, microwave irradiation reduces side reactions in pyrimidine ring formation . Traditional methods may require anhydrous solvents (e.g., THF) and catalysts (e.g., Pd/C for hydrogenation). Monitor intermediates via TLC or HPLC to adjust stoichiometry and temperature.
- Key Parameters : Reaction time (12–24 hours for conventional methods vs. 1–4 hours for microwave), solvent polarity, and catalyst selection. Evidence from pyrimidin-4-ylamine derivatives suggests that acidic conditions stabilize the tetrahydro-pyran moiety during cyclization .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and torsional strain in the pyran-pyrimidine linkage .
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between NH₂ protons on pyrimidine and hydrogen environments in the tetrahydro-pyran ring .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., 207.22 g/mol) and detect impurities via isotopic patterns.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Approach : Screen against enzyme targets (e.g., kinases, cyclases) using fluorescence polarization or SPR. For example, pyrimidin-4-ylamine analogs like BAY 41-2272 act as soluble guanylyl cyclase stimulators; similar assays can test cAMP/cGMP modulation .
- Controls : Include known inhibitors (e.g., ODQ for nitric oxide-sensitive pathways) and validate with dose-response curves (IC₅₀/EC₅₀ calculations) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Contradiction Analysis :
- Experimental Reproducibility : Test solubility in DMSO, water, and ethanol under controlled humidity (hygroscopicity may skew results).
- Computational Modeling : Use COSMO-RS to predict solvent interactions based on partial charges of the pyrimidine NH₂ and pyran oxygen .
- Evidence : Analogous compounds (e.g., 4-(2-Aminoethyl)tetrahydropyrane) show higher solubility in DMSO due to hydrogen bonding .
Q. What strategies mitigate decomposition of this compound under oxidative conditions during biological assays?
- Stabilization Methods :
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the pyran ring.
- Antioxidant Additives : Include 0.1% ascorbic acid in buffer solutions to protect the amine group .
- Validation : Monitor stability via LC-MS over 24–72 hours and compare degradation products (e.g., pyrimidine-4-one derivatives) .
Q. How does the compound’s conformational flexibility impact its binding affinity to macromolecular targets?
- Mechanistic Insight :
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
